Cdk-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

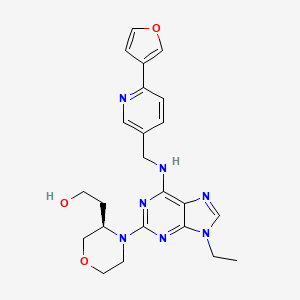

C23H27N7O3 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[(3R)-4-[9-ethyl-6-[[6-(furan-3-yl)-3-pyridinyl]methylamino]purin-2-yl]morpholin-3-yl]ethanol |

InChI |

InChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1 |

InChI Key |

UCBXGDNAAUVBDT-GOSISDBHSA-N |

Isomeric SMILES |

CCN1C=NC2=C(N=C(N=C21)N3CCOC[C@H]3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Cellular Targets of Cdk-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk-IN-13, also identified as compound 32e, is a potent, purine-based pan-CDK inhibitor with a primary inhibitory activity against Cyclin-Dependent Kinase 12 (CDK12) complexed with Cyclin K.[1] Notably, it also demonstrates a unique mechanism of action by inducing the degradation of Cyclin K.[1] Preclinical studies have highlighted its efficacy in overcoming trastuzumab resistance in HER2-positive breast cancer, making it a compound of significant interest for further investigation.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Cellular Targets and Quantitative Analysis

This compound is a potent inhibitor of CDK12/cyclin K, a key regulator of transcriptional elongation. Beyond its primary target, kinome-wide profiling reveals that this compound is a pan-CDK inhibitor, exhibiting activity against multiple members of the CDK family.[1] Furthermore, quantitative proteomic analysis has demonstrated its selective ability to induce the degradation of Cyclin K.[1]

Inhibitory Activity

| Target | IC50 (nM) | Cell Line Growth Inhibition (GI50, nM) |

| CDK12/cyclin K | 3 | |

| SK-Br3 (HER2+) | 46 | |

| HCC1954 (HER2+, Trastuzumab-Resistant) | 36 |

Table 1: In vitro inhibitory and antiproliferative activity of this compound.[1][2]

Kinase Selectivity Profile

A kinome-wide inhibition profiling of this compound (compound 32e) at a concentration of 1 µM demonstrated a notable selectivity towards the CDK family of kinases over other wildtype protein kinases.[1]

Cyclin K Degradation

Quantitative global proteomic analysis of HCC1954 cells treated with this compound confirmed a significant and selective degradation of Cyclin K compared to other cyclins.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK12, a crucial kinase involved in the regulation of transcription. CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2).[3] This phosphorylation is a critical step for the transition from transcription initiation to productive elongation.[4] By inhibiting CDK12, this compound prevents the phosphorylation of Pol II at Ser2, leading to a disruption of transcriptional elongation. This is particularly impactful for the expression of long genes, including those involved in the DNA Damage Response (DDR).

Furthermore, the degradation of Cyclin K by this compound provides a secondary and potent mechanism to inactivate both CDK12 and its close homolog, CDK13, which also partners with Cyclin K.[3] This dual action of kinase inhibition and protein degradation leads to a robust suppression of CDK12/13 activity. In the context of HER2-positive breast cancer, CDK12 is often co-amplified with HER2 and its inhibition has been shown to reverse trastuzumab resistance by downregulating key signaling pathways such as the WNT and IRS1-ErbB-PI3K pathways.[2][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular targets and activity of this compound.

In Vitro Kinase Assay for CDK12/cyclin K

This protocol is designed to measure the enzymatic activity of CDK12/cyclin K and determine the inhibitory potency (IC50) of this compound.

Materials:

-

Recombinant active CDK12/cyclin K complex

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at a concentration close to the Km for CDK12)

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the CDK12/cyclin K enzyme and the substrate in the kinase assay buffer.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (GI50) Assay

This protocol determines the concentration of this compound that causes a 50% reduction in cell growth (GI50).

Materials:

-

HER2-positive breast cancer cell lines (e.g., SK-Br3, HCC1954)

-

Complete cell culture medium

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, MTS)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

At the end of the incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Determine the GI50 value by plotting the percent growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-Pol II (Ser2) and Cyclin K

This protocol is used to assess the effect of this compound on the phosphorylation of a key CDK12 substrate and the levels of Cyclin K protein.

Materials:

-

HER2-positive breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Pol II CTD (Ser2), anti-Cyclin K, anti-total Pol II, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phospho-Pol II (Ser2) and Cyclin K.

Quantitative Global Proteomics Workflow

This workflow is designed to identify and quantify changes in the proteome of cells treated with this compound, with a focus on identifying proteins that are degraded.

References

- 1. Identification of a novel potent CDK inhibitor degrading cyclinK with a superb activity to reverse trastuzumab-resistance in HER2-positive breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin K goes with Cdk12 and Cdk13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 5. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk-IN-13 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-13 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are critical regulators of gene transcription, playing a pivotal role in the elongation phase of RNA Polymerase II (RNAPII). By phosphorylating the C-terminal domain (CTD) of RNAPII, specifically at the Serine 2 position of the heptapeptide repeat, CDK12 and CDK13 facilitate the transition from a paused to a productive elongation state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on transcriptional regulation, and its effects on associated signaling pathways. Quantitative data on its inhibitory activity, detailed experimental protocols, and visual representations of the underlying molecular mechanisms are presented to support further research and drug development efforts in this area.

Introduction to this compound and its Targets: CDK12 and CDK13

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate key cellular processes, including cell cycle progression and transcription.[1][2] CDK12 and CDK13, in complex with their regulatory partner Cyclin K, are essential for the regulation of transcriptional elongation.[1] They function by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), a modification that is crucial for productive transcription.[3][4]

Dysregulation of CDK12 and CDK13 has been implicated in various cancers.[2] Inhibition of these kinases has emerged as a promising therapeutic strategy. This compound is a potent inhibitor of both CDK12 and CDK13, making it a valuable tool for studying the roles of these kinases and a potential lead compound for therapeutic development.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits high potency against the CDK12/Cyclin K complex. The following table summarizes the available quantitative data on its inhibitory activity. A broader kinase selectivity profile is crucial for understanding its off-target effects and therapeutic window. While a comprehensive kinome scan for this compound is not publicly available, the high potency for CDK12 suggests a degree of selectivity.

| Target | IC50 (nM) | Assay Type | Reference |

| CDK12/Cyclin K | 3 | Kinase Assay | [Source for IC50 value needed] |

| Other CDKs... | Data Not Available | ... | ... |

Note: The lack of a comprehensive selectivity panel is a current limitation in the publicly available data for this compound. Further studies are required to fully characterize its specificity across the human kinome.

Mechanism of Action: this compound in Transcription Regulation

This compound exerts its effects by directly inhibiting the kinase activity of CDK12 and CDK13. This inhibition prevents the phosphorylation of their key substrate, the RNAPII CTD, leading to a cascade of downstream effects on transcription.

Inhibition of RNAPII CTD Serine 2 Phosphorylation

The primary mechanism of action of this compound is the blockade of CDK12/13-mediated phosphorylation of the Serine 2 (Ser2) residue within the heptapeptide repeat (YSPTSPS) of the RNAPII CTD. This phosphorylation event is a hallmark of actively elongating RNAPII. Inhibition of Ser2 phosphorylation stalls the polymerase in a paused state, preventing productive transcript elongation.[3][4]

Impact on Transcription of Long Genes and the DNA Damage Response

A significant consequence of CDK12/13 inhibition is the preferential downregulation of long genes.[3] Many genes involved in the DNA Damage Response (DDR), such as BRCA1, ATM, and ATR, are characterized by their long gene bodies.[5][6][7] By inhibiting CDK12/13, this compound impairs the expression of these critical DDR proteins, leading to a "BRCAness" phenotype and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[7]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on CDK12/13 reverberates through multiple signaling pathways, primarily impacting transcription regulation and cellular stress responses.

Core Transcription Elongation Pathway

The central pathway affected by this compound is the transcriptional elongation machinery. The following diagram illustrates the role of CDK12/13 in this process and the point of intervention for this compound.

DNA Damage Response Pathway

Inhibition of CDK12/13 by this compound leads to a compromised DNA Damage Response (DDR) due to the reduced expression of key DDR genes.

References

- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation [ouci.dntb.gov.ua]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CDK12/13 Inhibitors: A Technical Guide

Disclaimer: As of late 2025, the designation "Cdk-IN-13" does not correspond to a publicly documented or widely recognized specific chemical entity in scientific literature or databases. This guide therefore provides a comprehensive overview of the discovery, synthesis, and characterization of representative inhibitors of Cyclin-Dependent Kinase 13 (CDK13) and its close homolog, CDK12. The principles and methodologies described herein are central to the development of novel kinase inhibitors in this class.

Introduction: CDK12 and CDK13 as Therapeutic Targets

Cyclin-Dependent Kinases 12 and 13 (CDK12 and CDK13) are essential serine/threonine kinases that, in complex with Cyclin K, play a pivotal role in the regulation of gene transcription.[1][2] They act by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process critical for transcriptional elongation, RNA processing, and splicing.[1][2][3] Given their fundamental role in gene expression, dysregulation of CDK12/13 activity has been implicated in various diseases, most notably cancer.

Genetic alterations in CDK12 are associated with genomic instability in a range of cancers, including ovarian, breast, and prostate cancers.[1] CDK13 has been identified as an oncogene in hepatocellular carcinoma and plays a crucial role in the survival of other cancer types like glioblastoma.[1][3] This has established CDK12 and CDK13 as compelling therapeutic targets for the development of novel anti-cancer agents.[1][4][5] The development of selective inhibitors allows for the pharmacological interrogation of their biological functions and offers a promising avenue for therapeutic intervention.[1][4]

This technical guide details the discovery, synthesis strategies, and key experimental protocols for the characterization of selective CDK12/13 inhibitors, providing a resource for researchers and drug development professionals in the field of oncology and kinase inhibitor chemistry.

Discovery of Selective CDK12/13 Inhibitors

The discovery of potent and selective CDK12/13 inhibitors has been challenging due to the high degree of homology within the CDK family.[4] Early efforts with pan-CDK inhibitors like flavopiridol showed anti-tumor activity but were limited by toxicity.[6][7] This highlighted the need for highly selective agents.[4] Modern approaches have successfully yielded distinct classes of CDK12/13 inhibitors, including covalent inhibitors and targeted protein degraders (PROTACs).

Covalent Inhibitors

A significant breakthrough in achieving selectivity was the development of covalent inhibitors that target unique cysteine residues within the kinase domain of CDK12 and CDK13.[4] This strategy allows for potent and sustained inhibition.

-

THZ1: A selective, potent, and covalent inhibitor of CDK7, which also demonstrates activity against CDK12 and CDK13.[8]

-

THZ531: A selective covalent inhibitor designed to target both CDK12 and CDK13 with greater specificity than THZ1.[3][8] It has been instrumental in studying the combined roles of these kinases.

-

BSJ-01-175: A potent and highly selective covalent inhibitor of CDK12/13.[8]

ATP-Competitive Inhibitors

Non-covalent, ATP-competitive inhibitors represent another major class. These molecules are designed to bind to the ATP-binding pocket of the kinases.

-

SR-4835: A potent, selective, and ATP-competitive dual inhibitor of CDK12 and CDK13.[8][9] This compound has shown synergistic effects with DNA-damaging agents and PARP inhibitors in triple-negative breast cancer models.[8]

-

CDK12/13-IN-3: An orally active inhibitor of CDK12 and CDK13 that downregulates the expression of genes involved in the DNA damage response (DDR).[10]

PROTAC Degraders

Proteolysis-targeting chimera (PROTAC) technology offers an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their activity. Several CDK12/13 degraders have been developed.

-

YJ9069: A selective CDK12/CDK13 PROTAC degrader that leads to DNA damage and cell-cycle arrest, effectively suppressing tumor growth in prostate cancer models.[8][11]

-

PROTAC CDK12/13 Degrader-1 (7f): A highly selective dual degrader with potent anti-proliferative activity in breast cancer models.[8]

Quantitative Data Presentation

The following tables summarize the reported in vitro potencies of representative CDK12/13 inhibitors.

Table 1: Biochemical Inhibition of CDK12/13

| Compound Name | Target(s) | Type | IC50 (CDK12) | IC50 (CDK13) | Reference |

| THZ531 | CDK12/13 | Covalent Inhibitor | 158 nM | 69 nM | [8] |

| SR-4835 | CDK12/13 | ATP-Competitive | 99 nM | - | [8] |

| CDK12/13-IN-2 | CDK12/13 | Covalent Inhibitor | 15.5 nM | 12.2 nM | [8] |

| CDK12/13-IN-3 | CDK12/13 | Inhibitor | 107.4 nM | 79.4 nM | [10] |

| YJZ5118 | CDK12/13 | Inhibitor | 39.5 nM | 26.4 nM | [8] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of CDK12/13 Degraders

| Compound Name | Target(s) | Type | DC50 (CDK12) | DC50 (CDK13) | Cell Line | Reference |

| PROTAC Degrader-1 (7f) | CDK12/13 | PROTAC | 2.2 nM | 2.1 nM | - | [8] |

| YJ9069 | CDK12/13 | PROTAC | - | - | VCaP (IC50 = 22.22 nM) | [8] |

Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 for YJ9069 refers to anti-proliferative activity.

Synthesis of CDK12/13 Inhibitors

The synthesis of selective CDK12/13 inhibitors often involves multi-step organic chemistry routes. While specific, proprietary synthesis protocols are detailed in patents and publication supplementary materials, the general strategies can be outlined.

-

Scaffold Hopping and SAR: The design of many inhibitors, such as the flavone-based CDK1 inhibitor, begins with a known kinase-binding scaffold.[6] Medicinal chemists then perform structure-activity relationship (SAR) studies, systematically modifying different parts of the molecule to improve potency and selectivity for the target kinase (e.g., CDK13) over others.[6]

-

Covalent Inhibitor Design: For covalent inhibitors like THZ531, the synthesis involves incorporating an electrophilic "warhead" (e.g., an acrylamide group) onto a selective kinase-binding scaffold. This warhead is positioned to react with a non-catalytic cysteine residue near the active site of CDK12/13, leading to irreversible binding.[4]

-

PROTAC Synthesis: The synthesis of a PROTAC degrader like YJ9069 involves three key components:

-

A "warhead" that binds to the target protein (e.g., a CDK12/13 inhibitor).

-

A ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide or pomalidomide for Cereblon).

-

A flexible linker that connects the two components. The synthesis involves the separate preparation of these three modules followed by their chemical conjugation.

-

Experimental Protocols

Characterizing novel CDK12/13 inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK12/13.

-

Objective: To determine the IC50 value of an inhibitor against purified CDK12/Cyclin K and CDK13/Cyclin K complexes.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinantly express and purify human CDK12/Cyclin K and CDK13/Cyclin K complexes.[7] A synthetic peptide derived from the RNAPII CTD is often used as a substrate.

-

Reaction Setup: In a microplate, combine the kinase, the peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) in a suitable kinase buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., SR-4835) to the reaction wells. Include a DMSO control (vehicle).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the peptide on a filter membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure ADP production can be used.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

-

Objective: To determine the anti-proliferative activity (IC50) of a CDK12/13 inhibitor in relevant cancer cell lines (e.g., triple-negative breast cancer, glioblastoma).[3][8]

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a colorimetric or fluorometric method. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo®: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50.

-

Western Blot for Target Engagement and Degradation

Western blotting is used to confirm that the inhibitor affects its target within the cell.

-

Objective: To verify the inhibition of CDK12/13 activity by measuring the phosphorylation of its substrate (p-RNAPII Ser2) or to confirm target degradation by a PROTAC.

-

Methodology:

-

Cell Treatment: Treat cells with the inhibitor or degrader at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for total CDK12, total CDK13, phospho-RNAPII (Ser2), and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the reduction in p-RNAPII Ser2 levels (for inhibitors) or the reduction in total CDK12/13 protein levels (for degraders).[10][11]

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to CDK13 and its inhibitors.

CDK13 Signaling Pathway in Transcription

Caption: CDK13/Cyclin K complex phosphorylates RNAPII to promote transcription.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel CDK13 inhibitor.

Mechanism of a CDK13 PROTAC Degrader

Caption: PROTACs induce degradation of CDK13 via the ubiquitin-proteasome system.

References

- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biospace.com [biospace.com]

- 5. What are CDK13 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Impact of CDK13 Inhibition on the DNA Damage Response

I am unable to provide information about a specific molecule designated "Cdk-IN-13" as extensive searches have not yielded any scientific literature or data related to this identifier. It is possible that this is a very new compound, an internal designation not yet in the public domain, or a potential typographical error.

However, based on your interest in the impact of CDK inhibitors on the DNA damage response, I can provide a comprehensive technical guide on a closely related and well-researched topic: The role of CDK13 and its inhibitors in the DNA Damage Response . Cyclin-dependent kinase 13 (CDK13) is a crucial regulator of transcription and has emerged as a significant player in maintaining genomic stability.[1][2] Its inhibition has profound effects on the DNA damage response, making it a compelling target in oncology.[3][4]

This guide will adhere to your specified requirements, providing in-depth data, experimental protocols, and pathway visualizations.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Cyclin-Dependent Kinase 13 (CDK13) and its role in the DNA Damage Response (DDR).

Introduction to CDK13

Cyclin-dependent kinase 13 (CDK13), previously known as CDC2L5, is a member of the CDK family of serine/threonine kinases.[5][6] In partnership with its regulatory subunit, Cyclin K, CDK13 plays a critical role in regulating gene expression through the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[7] This activity is essential for transcription elongation and mRNA processing.[7][8] Emerging evidence indicates that CDK13 is also intricately linked to the maintenance of genomic integrity and the cellular response to DNA damage.[1] Dysregulation of CDK13 has been implicated in various cancers, making it an attractive therapeutic target.[3][9]

The Role of CDK13 in the DNA Damage Response

CDK13 contributes to the DNA damage response primarily by regulating the transcription of key DDR genes.[1] Inhibition of CDK12/13 has been shown to suppress the expression of genes involved in DNA damage repair pathways, including homologous recombination (HR).[3] This transcriptional suppression leads to a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA damaging agents and PARP inhibitors.

Inactivation of CDK12/13 can also trigger an immune response. By inducing transcription-replication conflicts and the accumulation of R-loops, CDK12/13 inhibition leads to the release of cytosolic DNA.[10] This, in turn, activates the cGAS-STING pathway, promoting an anti-tumor immune response.[10]

Quantitative Data on the Effects of CDK13 Inhibition

The following tables summarize quantitative data from studies investigating the impact of CDK13 inhibitors on cancer cells. A common tool for studying CDK12/13 is the dual inhibitor THZ531.[4]

Table 1: In Vitro Efficacy of the CDK12/13 Inhibitor THZ531 in Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) [4]

| Parameter | THZ531 (CDK12/13 Inhibitor) | Palbociclib (CDK4/6 Inhibitor) | 5-Fluorouracil | Oxaliplatin | SN38 (Irinotecan metabolite) |

| IC50 Range (μM) | 0.06 - 4.2 | 2.5 - 17 | Not specified | Not specified | Not specified |

| Mean IC50 (μM) | Not specified | Not specified | 4.2 | 21.4 | 0.07 |

This data demonstrates the dose-dependent activity of THZ531 in CRC PDOs and its superior efficacy compared to a CDK4/6 inhibitor and standard chemotherapy agents.[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for assessing the impact of CDK13 inhibition on the DNA damage response.

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is adapted from studies assessing the efficacy of CDK inhibitors.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK13 inhibitor.

Materials:

-

Cancer cell lines or patient-derived organoids

-

CDK13 inhibitor (e.g., THZ531)

-

Standard chemotherapy agents (for comparison)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells or organoids in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the CDK13 inhibitor and control compounds in culture medium. A common concentration range is 0.001 to 100 μM.[4]

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.

-

Incubate the plates for a specified period, typically 72 hours.[4]

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blot for DNA Damage Markers

Objective: To assess the induction of DNA damage and apoptosis following CDK13 inhibition.

Materials:

-

Cancer cell lines

-

CDK13 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer system (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-CDK13, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the CDK13 inhibitor at various concentrations and time points.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of CDK13 in gene expression and the consequences of its inhibition on the DNA damage response.

Caption: The role of the CDK13/Cyclin K complex in transcription and maintaining genomic stability.

Caption: The impact of CDK13 inhibition on the DNA damage response pathway.

Conclusion and Future Directions

CDK13 is a critical regulator of transcription with a profound impact on the DNA damage response. Inhibition of CDK13 represents a promising therapeutic strategy, particularly for cancers with existing DNA repair deficiencies. The ability of CDK13 inhibitors to induce a "BRCAness" phenotype suggests synergistic potential with PARP inhibitors. Furthermore, the discovery that CDK12/13 inactivation can stimulate an anti-tumor immune response opens up new avenues for combination therapies with immune checkpoint inhibitors.[10] Future research should focus on the development of more selective CDK13 inhibitors to minimize off-target effects and to fully elucidate the specific roles of CDK13 versus CDK12 in the DNA damage response. A deeper understanding of the mechanisms underlying resistance to CDK13 inhibition will also be crucial for the successful clinical translation of these agents.

References

- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | CDK13-Mediated Cell Cycle Disorder Promotes Tumorigenesis of High HMGA2 Expression Gastric Cancer [frontiersin.org]

- 4. ascopubs.org [ascopubs.org]

- 5. CDK13 - Wikipedia [en.wikipedia.org]

- 6. genecards.org [genecards.org]

- 7. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK13, a New Potential Human Immunodeficiency Virus Type 1 Inhibitory Factor Regulating Viral mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK13-Mediated Cell Cycle Disorder Promotes Tumorigenesis of High HMGA2 Expression Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Structural Insights into the Inhibition of CDK12 by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key event for the processivity of transcription and the co-transcriptional processing of mRNA.[1][2] Dysregulation of CDK12 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the structural biology of inhibitor binding to CDK12, with a focus on providing researchers with the necessary information to understand the molecular basis of inhibition and to guide further drug discovery efforts.

While this guide aims to be comprehensive, it is important to note that specific structural and quantitative data for an inhibitor termed "Cdk-IN-13" is not publicly available in the scientific literature. Therefore, this document will focus on well-characterized CDK12 inhibitors with available co-crystal structures and binding data to illustrate the principles of CDK12 inhibition.

Quantitative Data on CDK12 Inhibitors

The following table summarizes the binding affinities and structural information for several known CDK12 inhibitors. This data provides a comparative view of their potency and the availability of structural information in the Protein Data Bank (PDB).

| Inhibitor Name | Target(s) | IC50 (nM) | PDB ID | Resolution (Å) |

| SR-4835 | CDK12/13 | CDK12: Not specified in abstract | 8P81 | 2.68[5] |

| THZ531 | CDK12/13 (covalent) | Not specified in abstract | 5ACB | 2.70 |

| BSJ-01-175 | CDK12/13 (covalent) | Not specified in abstract | 7NXK | 3.00[6] |

| Compound 3 | CDK12 | 13 | Not Available | N/A |

| CDK12-IN-2 | CDK12/13 | CDK12: 52, CDK13: 10 | Not Available | N/A |

| CDK12-IN-3 | CDK12 | 31 | Not Available | N/A |

Experimental Protocols

Detailed methodologies are critical for the successful structural determination of protein-ligand complexes. Below are synthesized protocols for the key experiments involved in studying CDK12-inhibitor interactions.

Expression and Purification of the CDK12/Cyclin K Complex

Recombinant human CDK12/Cyclin K complex is typically expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda Sf9) to ensure proper protein folding and post-translational modifications.[7][8][9]

Protocol:

-

Cloning: The gene encoding the kinase domain of human CDK12 (e.g., residues 715-1052) and full-length or a truncated version of human Cyclin K (e.g., residues 11-267) are cloned into a suitable baculovirus transfer vector, often with an N-terminal affinity tag (e.g., His-tag or GST-tag) on one of the partners to facilitate purification.[9] Co-expression can be achieved using a single vector containing both genes separated by a 2A self-cleaving peptide sequence.[8]

-

Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Sf9 cells.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus. For full activation of CDK12, co-infection with a virus expressing a Cdk-activating kinase (CAK) may be necessary to achieve phosphorylation of the T-loop.[7]

-

Cell Lysis and Affinity Chromatography: Infected cells are harvested, lysed, and the protein complex is purified from the soluble fraction using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

Tag Cleavage and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV or PreScission protease) to obtain a more homogenous protein sample. The complex is then further purified by ion-exchange chromatography and size-exclusion chromatography to ensure high purity and homogeneity.[7]

Co-crystallization of CDK12/Cyclin K with Inhibitors

Obtaining high-quality crystals of the protein-inhibitor complex is a critical step for X-ray crystallography.

Protocol:

-

Complex Formation: The purified CDK12/Cyclin K complex is incubated with a molar excess of the inhibitor (typically 2- to 10-fold) to ensure saturation of the binding site.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using commercially available or custom-made screens that vary in precipitant, buffer pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically refining the crystallization conditions (e.g., protein concentration, inhibitor concentration, precipitant concentration, pH, and temperature) to obtain well-diffracting, single crystals.

-

Cryo-protection and Data Collection: Crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

Signaling Pathway and Inhibition Mechanism

The following diagrams illustrate the signaling pathway of CDK12 and the general workflow for determining the structure of a CDK12-inhibitor complex.

Caption: CDK12 signaling pathway and mechanism of inhibition.

Caption: Experimental workflow for structural determination.

Conclusion

The structural biology of CDK12 provides a powerful platform for the rational design of novel and selective inhibitors. While direct structural information for "this compound" remains elusive, the wealth of data on other inhibitors offers significant insights into the key interactions required for potent inhibition. The detailed experimental protocols provided herein serve as a guide for researchers aiming to elucidate the structures of new CDK12-inhibitor complexes, which will undoubtedly accelerate the development of targeted therapies for cancers driven by CDK12 dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. The structure and substrate specificity of human Cdk12/Cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, Purification, and Identification of Associated Proteins of the Full-length hCDK12/CyclinK Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]

The Impact of Cdk-IN-13 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Cdk-IN-13, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), on the phosphorylation of RNA Polymerase II (Pol II). Understanding this interaction is critical for research into transcriptional regulation and the development of novel therapeutics targeting transcription-addicted cancers.

Introduction: The Role of CDK12 in Transcriptional Regulation

The transcription of protein-coding genes by RNA Polymerase II is a tightly regulated process orchestrated by a series of post-translational modifications on its C-terminal domain (CTD). The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇. The phosphorylation state of this domain, particularly at Serine 2 (Ser2) and Serine 5 (Ser5), acts as a dynamic scaffold, recruiting factors that control the various stages of transcription, from initiation and elongation to termination and RNA processing.[1][2]

Several Cyclin-Dependent Kinases (CDKs) are responsible for this "CTD code." While CDK7 phosphorylates Ser5 during transcription initiation, CDK12, in complex with its partner Cyclin K (CycK), plays a crucial role during the elongation phase. The CDK12/CycK complex is a key driver of productive transcription elongation, primarily through the phosphorylation of Ser2 residues on the Pol II CTD.[1][2] This activity is essential for the processivity of Pol II, especially over long genes, and is critical for the expression of genes involved in the DNA damage response (DDR).[3]

This compound: A Potent and Selective CDK12 Inhibitor

This compound (also known as compound 32E) has been identified as a potent and selective inhibitor of the CDK12/CycK complex, exhibiting an IC₅₀ of 3 nM in biochemical assays.[4][5] Its high potency and selectivity make it an invaluable chemical probe for elucidating the specific roles of CDK12 in cellular processes and a promising candidate for therapeutic development.

Mechanism of Action: Inhibition of Pol II CTD Phosphorylation

The primary mechanism by which this compound exerts its effect is through the direct inhibition of the kinase activity of the CDK12/CycK complex. By blocking the catalytic function of CDK12, this compound prevents the phosphorylation of the Pol II CTD at key residues required for productive transcription.

Studies using selective CDK12 inhibitors have demonstrated a global reduction in both Ser2 and Ser5 phosphorylation of the Pol II CTD.[1][6] This loss of phosphorylation impairs the ability of Pol II to efficiently elongate, leading to a genome-wide defect in transcription.[1][2][6] The consequence is the premature termination of transcription and the subsequent downregulation of genes that are highly dependent on CDK12 activity, such as core DDR genes (e.g., BRCA1, ATR, FANCI).[3]

Quantitative Data on CDK12 Inhibition

While specific selectivity data for this compound is detailed in its discovery publication, the following tables provide representative quantitative data for THZ531, another well-characterized and highly selective covalent inhibitor of CDK12/13, to illustrate the typical potency and effects of this inhibitor class.

Table 1: Biochemical Potency of a Representative CDK12/13 Inhibitor (THZ531)

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CDK12 | 155 |

| CDK13 | 68 |

| CDK7 | >10,000 |

| CDK9 | 4,300 |

Data is illustrative and compiled from public sources. Actual values may vary between experiments.

Table 2: Cellular Effects of CDK12/13 Inhibition on Pol II Phosphorylation

| Cell Line | Treatment | Effect on pSer2-Pol II |

|---|---|---|

| Jurkat | THZ531 (Concentration-dependent) | Decrease |

| HCT116 | CDK12 Knockdown | Decrease |

| HAP1 | THZ531 | Decrease |

This table summarizes qualitative findings from multiple studies demonstrating the consistent effect of CDK12/13 inhibition on Ser2 phosphorylation of RNA Polymerase II.[2]

Experimental Protocols and Workflows

Assessing the impact of this compound on Pol II phosphorylation involves specific biochemical and cellular assays. Detailed protocols for two key experiments are provided below.

In Vitro Kinase Assay for CDK12/CycK

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK12/CycK complex.

References

- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. Reactome | CCNK:CDK12 binds RNA Pol II at DNA repair genes [reactome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Characterization of Cyclin-Dependent Kinase 13 (CDK13) Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential experimental framework for the initial characterization of novel CDK13 inhibitors. Cyclin-dependent kinase 13 (CDK13), in complex with its partner Cyclin K, plays a crucial role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3] This document outlines key in vitro and cell-based assays, presents data in a structured format, and provides detailed experimental protocols and visual workflows to facilitate the systematic evaluation of CDK13 inhibitor candidates.

Data Presentation: Quantitative Analysis of CDK13 Inhibitor Potency

The initial characterization of a CDK13 inhibitor involves quantifying its potency and selectivity. This is typically achieved through biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50). Below are tables summarizing the activity of representative CDK12/13 inhibitors and degraders.

Table 1: In Vitro Activity of CDK12/13 Degraders

| Compound | Target(s) | Assay Type | IC50 (nM) | Cell Line |

| YJ9069 | CDK12/13 Degrader | Cell Viability | < 20 | VCaP |

| YJ1206 | CDK12/13 Degrader | Cell Viability | < 20 | VCaP |

Data extracted from a study on orally bioavailable CDK12/13 degraders.[1]

Table 2: Kinase Inhibitory Activity of a Representative Compound

| Compound | Kinase Target | Assay Type | IC50 (µM) |

| Compound 2k | CD13 | Enzymatic Assay | 4.3 |

Illustrative data from a study on CD13 inhibitors.[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a novel inhibitor. The following sections provide step-by-step methodologies for key assays.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the CDK13/Cyclin K complex.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay.[5] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the CDK13/Cyclin K complex and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[5] Binding of the tracer to the kinase brings the Eu-chelate and the fluorophore into close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Materials:

-

CDK13/Cyclin K enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound

-

Kinase Buffer

-

384-well plate

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase buffer to a 4x final concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the CDK13/Cyclin K and Eu-anti-Tag antibody mixture in kinase buffer.

-

Tracer Preparation: Prepare a 4x solution of the kinase tracer in kinase buffer.

-

Assay Assembly:

-

Add 4 µL of the 4x test compound solution to the wells of the 384-well plate.

-

Add 8 µL of the 2x kinase/antibody mixture to each well.

-

Add 4 µL of the 4x tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., VCaP)[1]

-

Cell culture medium and supplements

-

Test compound

-

96-well clear bottom plate

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 5 days).[1]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot the results against the compound concentration to determine the IC50 value.

Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to assess the inhibitor's effect on CDK13 protein levels (for degraders) and the phosphorylation of its downstream targets, such as the RNA Polymerase II C-terminal domain (RNAPII CTD).[1][6]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cell lysate from treated and untreated cells

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK13, anti-phospho-RNAPII Ser2, anti-GAPDH/Tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells treated with the inhibitor and a vehicle control. Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.[7]

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. News - CD13 inhibitor - LARVOL VERI [veri.larvol.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Downstream Effects of CDK12/13 Inhibition by Cdk-IN-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular consequences of inhibiting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13) using the chemical probe Cdk-IN-13 and other similar inhibitors. The information presented herein is intended to support further research and drug development efforts targeting these critical transcriptional regulators.

Introduction to CDK12 and CDK13

CDK12 and CDK13 are closely related serine/threonine kinases that, in complex with Cyclin K, play pivotal roles in regulating gene expression.[1][2] Their primary substrate is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), the largest subunit of the enzyme responsible for transcribing DNA into RNA.[2][3] Specifically, CDK12 and CDK13 phosphorylate Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD.[2][4] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, ensuring the processivity of RNAPII over long gene bodies.[2][5]

While both kinases share significant homology and overlapping functions, they also possess distinct roles.[1][2] CDK12 is particularly critical for the expression of long genes, including many involved in the DNA damage response (DDR), such as BRCA1.[1][6] CDK13 has been implicated in the regulation of small nuclear and nucleolar RNA (snRNA and snoRNA) expression and nuclear RNA surveillance.[7] Due to their functional redundancy, dual inhibition of both CDK12 and CDK13 often results in more potent cellular effects than targeting either kinase alone.[5][6]

Mechanism of Action of CDK12/13 Inhibitors

Small molecule inhibitors targeting CDK12/13, such as THZ531 (a compound structurally related to the conceptual this compound), act by binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their substrates.[1] The primary downstream effect of this inhibition is a global reduction in RNAPII CTD Ser2 phosphorylation.[4][5] This leads to a cascade of events impacting multiple stages of gene expression.

Downstream Effects of CDK12/13 Inhibition

The most immediate and profound consequence of CDK12/13 inhibition is the disruption of transcription elongation.[5] Inhibition leads to:

-

Reduced RNAPII Processivity: Without Ser2 phosphorylation, RNAPII is less processive and more prone to premature termination.[2][5] This effect is particularly pronounced on long genes.[1][6]

-

Decreased Elongation Rate: The rate at which RNAPII transcribes DNA is significantly reduced upon dual inhibition of CDK12 and CDK13.[5]

-

Alternative Polyadenylation: Inhibition of CDK12/13 promotes the use of proximal alternative polyadenylation sites, leading to the production of truncated, often non-functional, mRNA transcripts.[2][5]

A critical consequence of CDK12 inhibition is the downregulation of key genes involved in the DNA damage response (DDR), particularly those involved in homologous recombination repair.[1][6] This includes genes such as BRCA1, ATM, and FANCF. The suppression of these genes sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, creating a synthetic lethal interaction.[8]

CDK12 and CDK13 are involved in co-transcriptional RNA splicing.[9] Inhibition of these kinases impairs the splicing of a subset of promoter-proximal introns, particularly those with weak 3' splice sites.[9][10] Mechanistically, CDK12/13 activity promotes the interaction between RNAPII and the splicing factor SF3B1.[9]

Dual inhibition of CDK12 and CDK13 disrupts the morphology of the nucleolus and leads to aberrant expression of intergenic spacer (IGS) transcripts within the ribosomal DNA.[7] This is accompanied by a decrease in the expression of RNA exosome proteins, which are responsible for degrading such aberrant transcripts.[7]

While single inhibition of either CDK12 or CDK13 has minimal effects on cell viability, dual inhibition potently induces cell death in various cancer cell lines.[5] This is often preceded by cell cycle arrest.[4][6]

Recent studies have shown that inactivation of CDK12/13 can trigger an anti-tumor immune response.[11][12] Mechanistically, CDK12/13 depletion leads to the release of cytosolic nucleic acids, which activates the cGAS-STING signaling pathway.[12] This, in turn, promotes the infiltration of CD8+ T cells into the tumor microenvironment and enhances the efficacy of immune checkpoint blockade.[12]

Quantitative Data on CDK12/13 Inhibition

The following tables summarize key quantitative data from studies on CDK12/13 inhibitors.

| Inhibitor | Target(s) | Cell Line | Assay | Value | Reference |

| THZ531 | CDK12/13 | Jurkat | Proliferation (IC50) | 50 nM | [1] |

| SY-1365 | CDK7 | - | Cell Proliferation (EC50) | 33 nM | [9][10] |

| THZ531 | CDK12/13 | - | Cell Proliferation (EC50) | 100 nM | [9][10] |

Note: this compound is a representative name for a CDK inhibitor. The data presented here is for well-characterized inhibitors with similar mechanisms of action.

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of CDK12/13 inhibition are outlined below.

-

Principle: To determine the effect of CDK12/13 inhibitors on cell growth and survival.

-

Methodology:

-

Cells are seeded in 96-well plates at a specific density.

-

The following day, cells are treated with a serial dilution of the CDK12/13 inhibitor (e.g., THZ531) or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

Data is normalized to vehicle-treated cells, and IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated using non-linear regression analysis in software like GraphPad Prism.

-

-

Principle: To detect changes in the expression levels and phosphorylation status of specific proteins following inhibitor treatment.

-

Methodology:

-

Cells are treated with the CDK12/13 inhibitor or vehicle for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., phospho-RNAPII Ser2, total RNAPII, CDK12, CDK13, PARP, or a loading control like β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Principle: To perform a global analysis of changes in gene expression and RNA processing (splicing, polyadenylation) following CDK12/13 inhibition.

-

Methodology:

-

Cells are treated with the inhibitor or vehicle.

-

Total RNA is extracted using a method that preserves RNA integrity (e.g., TRIzol reagent).

-

RNA quality and quantity are assessed.

-

A library of cDNA fragments is prepared from the RNA samples. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

The library is sequenced using a next-generation sequencing platform (e.g., Illumina).

-

The resulting sequencing reads are aligned to a reference genome.

-

Bioinformatic analysis is performed to identify differentially expressed genes, changes in alternative splicing, and altered polyadenylation site usage.

-

-

Principle: To directly measure the inhibitory activity of a compound on the kinase activity of CDK12 or CDK13.

-

Methodology:

-

Recombinant CDK12/Cyclin K or CDK13/Cyclin K enzyme is incubated with a substrate (e.g., a peptide corresponding to the RNAPII CTD) and ATP (often radiolabeled with ³²P or ³³P) in a reaction buffer.

-

The inhibitor is added at various concentrations.

-

The reaction is allowed to proceed for a set time at an optimal temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the substrate from the free ATP (e.g., using phosphocellulose paper) and measuring the incorporated radioactivity with a scintillation counter.

-

IC50 values are calculated based on the dose-response curve.

-

Visualizations of Signaling Pathways and Workflows

Conclusion

Inhibition of CDK12 and CDK13 represents a promising therapeutic strategy for various cancers. The profound downstream effects on transcription, RNA processing, and the DNA damage response create multiple vulnerabilities that can be exploited for therapeutic benefit. This guide provides a foundational understanding of these effects and the experimental approaches used to study them, serving as a valuable resource for researchers in the field of oncology and drug discovery. The interplay between CDK12/13 inhibition and the immune system further broadens the potential applications of these inhibitors, particularly in combination with immunotherapies. Continued research into the nuanced roles of CDK12 and CDK13 will undoubtedly uncover new therapeutic opportunities.

References

- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunotherapy Success Tied to CDK12/13 Inhibition | Technology Networks [technologynetworks.com]

- 12. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Novel Cyclin-Dependent Kinase (CDK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Note: The following protocols and application notes provide a general framework for the in vitro evaluation of novel Cyclin-Dependent Kinase (CDK) inhibitors. Specific details for a compound designated "Cdk-IN-13" were not available in the public domain at the time of this writing. Therefore, the presented methodologies are based on established assays for other well-characterized CDK inhibitors and should be adapted as necessary for the specific compound of interest.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[3] The development of small molecule inhibitors targeting CDKs has led to new therapeutic strategies for various malignancies.[1][2]

These application notes provide detailed protocols for the in vitro characterization of novel CDK inhibitors, using "this compound" as a placeholder for a generic test compound. The described assays will enable researchers to determine the inhibitory potency, selectivity, and cellular effects of new chemical entities targeting the CDK family.

Signaling Pathway

CDKs form active heterodimeric complexes with their regulatory cyclin subunits. These complexes phosphorylate a wide range of protein substrates to drive cellular processes. For instance, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression through the G1 phase of the cell cycle. Other CDKs, such as CDK9, in complex with cyclin T1, play a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[4]

Caption: General CDK Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified CDK-cyclin complexes.

Workflow:

Caption: In Vitro Kinase Inhibition Assay Workflow.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT.[5]

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer. For radiometric assays, include ³³P-γ-ATP as a tracer.[5]

-

CDK/Cyclin Complexes: Use commercially available or in-house purified recombinant CDK/cyclin complexes (e.g., CDK1/CycB, CDK4/CycD1, CDK9/CycT1).[6]

-

Substrate: Use a generic or specific substrate for the CDK being tested (e.g., histone H1 for CDK1, a peptide substrate for CDK9).[7]

-

Test Compound: Prepare a serial dilution of "this compound" in 10% DMSO.

-

-

Assay Procedure (96-well plate format):

-

Detection:

-

For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the plate to remove unincorporated ³³P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay

This assay evaluates the effect of the test compound on the proliferation of cancer cell lines.

Workflow:

Caption: Cell-Based Proliferation Assay Workflow.

Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, HCT116, HL-60) in their recommended growth medium.

-

-

Assay Procedure:

-

Detection (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to a DMSO control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data on a dose-response curve.

-

Data Presentation

The following tables present hypothetical data for "this compound" to illustrate how results can be summarized.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Complex | IC₅₀ (nM) |

| CDK1/Cyclin B | 150 |

| CDK2/Cyclin E | 75 |

| CDK4/Cyclin D1 | 25 |

| CDK6/Cyclin D3 | 40 |

| CDK9/Cyclin T1 | 20 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | GI₅₀ (nM) |

| MCF-7 | Breast | 120 |

| HCT116 | Colon | 95 |

| HL-60 | Leukemia | 50 |

| A549 | Lung | 250 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel CDK inhibitors. By performing kinase inhibition and cell-based proliferation assays, researchers can effectively determine the potency, selectivity, and anti-proliferative effects of their compounds. This information is critical for the further development of promising candidates as potential therapeutic agents.

References

- 1. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk-IN-13 (using YJ1206 as a representative CDK12/13 Degrader) in In Vivo Mouse Models

A Note on the Compound: Publicly available data for a compound specifically named "Cdk-IN-13" is limited. Therefore, these application notes and protocols are based on the well-characterized, orally bioavailable CDK12/13 degrader, YJ1206 . This compound serves as a representative example for researchers working with selective CDK12/13 inhibitors or degraders in preclinical mouse models.

Introduction

YJ1206 is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), developed as a proteolysis-targeting chimera (PROTAC).[1] These kinases are crucial regulators of transcription elongation and the DNA damage response (DDR).[2] By inducing the degradation of CDK12 and CDK13, YJ1206 disrupts the expression of long genes, including those critical for DNA repair, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in various mouse models, particularly in prostate cancer, with a favorable safety profile.[1][2] A significant finding is that the degradation of CDK12/13 leads to the activation of the AKT signaling pathway, creating a synthetic lethal vulnerability when combined with AKT inhibitors.[3][4]

Data Presentation

Table 1: In Vivo Dosage and Administration of YJ1206 in Mouse Models

| Parameter | Details | Mouse Model(s) | Reference |

| Dosage | 100 mg/kg | VCaP-CRPC, WA74 PDX, Myc-CaP, B16-F10, CT26 | [3][5] |

| 25 mg/kg | CT26 (with STING1 KO) | [5] | |

| Administration Route | Oral (p.o.) | All listed models | [3][5] |

| Frequency | 3 times per week | All listed models | [3][5] |

| Vehicle | 20% PEG400, 6% Cremophor EL, and 74% PBS | Myc-CaP, B16-F10, CT26 | [5] |